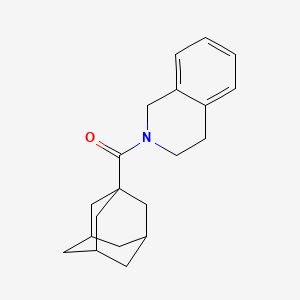
N-1-adamantyl-2-(4-chloro-3-methylphenoxy)acetamide
描述
N-1-adamantyl-2-(4-chloro-3-methylphenoxy)acetamide, commonly known as ACPD, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. ACPD is a potent agonist of metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that modulate neurotransmission in the central nervous system.
作用机制
ACPD acts as a potent agonist of N-1-adamantyl-2-(4-chloro-3-methylphenoxy)acetamide, specifically mGluR1 and mGluR5. It binds to the extracellular domain of the receptor and induces a conformational change that activates the G protein-coupled signaling pathway. This leads to the modulation of intracellular signaling pathways and the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
ACPD has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. It also affects synaptic plasticity by regulating the expression of various proteins involved in synaptic transmission and plasticity. ACPD has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity that are thought to underlie learning and memory.
实验室实验的优点和局限性
One of the main advantages of using ACPD in lab experiments is its potency and selectivity for mGluR1 and mGluR5. This allows researchers to specifically target these receptors and study their role in various physiological and pathological processes. However, one limitation of ACPD is its short half-life, which requires frequent administration in in vivo experiments.
未来方向
There are several future directions for the use of ACPD in scientific research. One area of interest is the role of N-1-adamantyl-2-(4-chloro-3-methylphenoxy)acetamide in neurological disorders such as Alzheimer's disease and Parkinson's disease. ACPD has been shown to modulate the release of amyloid-beta and alpha-synuclein, two proteins that are implicated in the pathogenesis of these disorders. Another area of interest is the development of more potent and selective mGluR agonists that can be used in therapeutic applications. Finally, the use of ACPD in combination with other drugs or therapies may lead to synergistic effects and improved treatment outcomes.
Conclusion:
In conclusion, ACPD is a potent agonist of mGluR1 and mGluR5 that has been widely used in scientific research to study the role of these receptors in various physiological and pathological processes. It has unique biochemical and physiological effects that make it a valuable tool for investigating the mechanisms underlying learning and memory, pain perception, and neurological disorders. Despite its limitations, ACPD has contributed significantly to our understanding of this compound and their role in the central nervous system.
科学研究应用
ACPD has been extensively used in scientific research to study the role of N-1-adamantyl-2-(4-chloro-3-methylphenoxy)acetamide in various physiological and pathological processes. It has been shown to modulate neurotransmission, synaptic plasticity, learning and memory, and pain perception. ACPD has also been used to investigate the role of this compound in neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
N-(1-adamantyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2/c1-12-4-16(2-3-17(12)20)23-11-18(22)21-19-8-13-5-14(9-19)7-15(6-13)10-19/h2-4,13-15H,5-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLSQQNLPQZDMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC23CC4CC(C2)CC(C4)C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



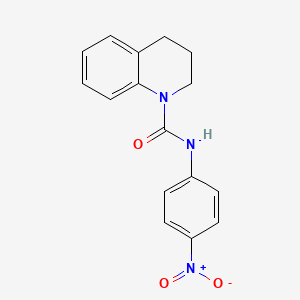
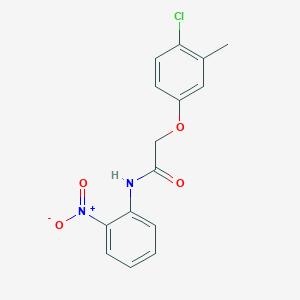
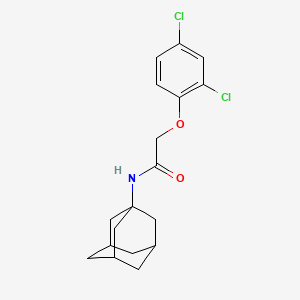
![N-(3,4-difluorophenyl)-N-[3-(dimethylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949297.png)
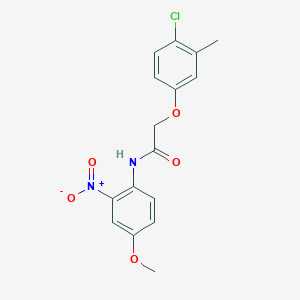
![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949309.png)
![2-(cyclohexylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949318.png)
![4-{4-[(2,6-difluoro-3-methylbenzyl)amino]-1-piperidinyl}-N,N-dimethylbenzamide](/img/structure/B3949323.png)
![2-[(3-methoxyphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949330.png)
![N-(4-tert-butylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949335.png)
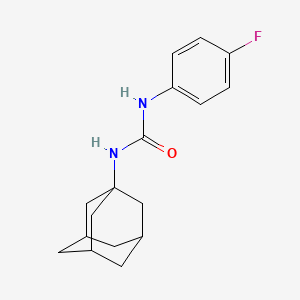
![2-[(3,4-difluorophenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B3949371.png)
